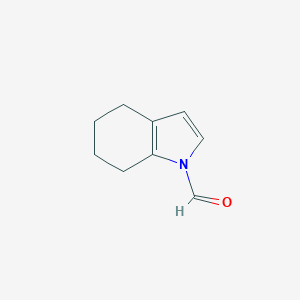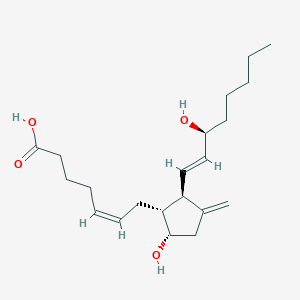
11-脱氧-11-亚甲基前列腺素D2
描述
11-脱氧-11-亚甲基前列腺素D2是前列腺素D2的化学稳定、等排体类似物。 在这种化合物中,11-酮基被一个外环亚甲基取代,与母体化合物相比,这增强了它的稳定性 。 这种修饰使其成为科学研究中宝贵的工具,特别是在与脂肪生成和前列腺素受体相互作用相关的研究中 .
科学研究应用
11-脱氧-11-亚甲基前列腺素D2在科学研究中具有多种应用:
化学: 用作研究前列腺素D2的化学性质和反应的稳定类似物。
生物学: 研究它在脂肪生成中的作用及其与前列腺素受体的相互作用
医学: 由于其稳定性和受体相互作用,具有潜在的治疗应用。
作用机制
11-脱氧-11-亚甲基前列腺素D2的作用机制涉及它与前列腺素受体的相互作用,特别是D-前列腺素受体1 (DP1) 和2 (DP2)。 据显示,它通过下调过氧化物酶体增殖物激活受体γ (PPARγ) 的表达来刺激脂肪储存并抑制脂肪生成 。 这种化合物的稳定性允许它与这些受体长时间相互作用,使其成为研究前列腺素信号通路的有价值工具 .
类似化合物:
前列腺素D2: 母体化合物,由于存在11-酮基,因此稳定性较差。
11-脱氧前列腺素D2: 另一种在11位发生不同修饰的类似物。
11-亚甲基前列腺素E2: 前列腺素E系列中具有外环亚甲基的类似化合物
独特性: this compound因其增强的稳定性和特异性受体相互作用而独一无二。 这使其在长期研究和稳定性至关重要的应用中特别有用 .
准备方法
合成路线和反应条件: 11-脱氧-11-亚甲基前列腺素D2的合成涉及用外环亚甲基取代前列腺素D2中的11-酮基。 这通常通过一系列有机反应实现,包括还原和亚甲基化步骤 .
工业生产方法: 虽然具体的工业生产方法没有广泛记载,但合成可能涉及制药行业中使用的标准有机合成技术。 这些方法将包括使用高纯度试剂、受控反应条件和纯化步骤,以确保最终产品的稳定性和纯度 .
化学反应分析
反应类型: 11-脱氧-11-亚甲基前列腺素D2会发生各种化学反应,包括:
氧化: 这种反应可以改变化合物中存在的羟基。
还原: 还原反应可以通过还原任何剩余的酮基来进一步稳定化合物。
常用试剂和条件:
氧化: 常见的氧化剂,如高锰酸钾或重铬酸钾。
还原: 还原剂,如硼氢化钠或氢化铝锂。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生羟基化的衍生物,而取代反应可以产生各种亚甲基取代的化合物 .
相似化合物的比较
Prostaglandin D2: The parent compound, which is less stable due to the presence of the 11-keto group.
11-deoxy Prostaglandin D2: Another analog with a different modification at the 11 position.
11-methylene Prostaglandin E2: A similar compound in the Prostaglandin E series with an exocyclic methylene group
Uniqueness: 11-deoxy-11-methylene Prostaglandin D2 is unique due to its enhanced stability and specific receptor interactions. This makes it particularly useful for long-term studies and applications where stability is crucial .
属性
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-3-4-7-10-17(22)13-14-18-16(2)15-20(23)19(18)11-8-5-6-9-12-21(24)25/h5,8,13-14,17-20,22-23H,2-4,6-7,9-12,15H2,1H3,(H,24,25)/b8-5-,14-13+/t17-,18-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZAFJXVUNORLT-SFIVEXQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=C)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=C)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 11-deoxy-11-methylene-PGD2 interact with its targets and what are the downstream effects?
A1: 11-deoxy-11-methylene-PGD2 interacts with the D-prostanoid receptors, DP1 and DP2. [] While it exhibits some agonist activity at DP2, it acts primarily as a DP2 antagonist. [] This antagonistic activity at DP2 has been linked to the suppression of adipogenesis in 3T3-L1 cells. [] The compound also impacts DP1 expression, potentially contributing to its anti-adipogenic effects. []
Q2: How does the stability of 11-deoxy-11-methylene-PGD2 compare to PGD2?
A2: 11-deoxy-11-methylene-PGD2 demonstrates higher stability compared to PGD2. [] This enhanced stability is attributed to its resistance to spontaneous transformation into PGJ2 derivatives. [] This increased stability makes it a more potent suppressor of adipogenesis compared to PGD2 when added during the differentiation phase. []
Q3: Are there any known structure-activity relationships for 11-deoxy-11-methylene-PGD2?
A3: Research indicates that modifications to the 9-hydroxyl and 11-oxo groups of PGD2 can significantly impact its activity at DP1 and DP2 receptors. [] For instance, replacing the 11-oxo group with a CH2 group, as seen in 11-deoxy-11-methylene-PGD2, results in a loss of DP1 and DP2 agonist activity while conferring DP2 antagonist activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


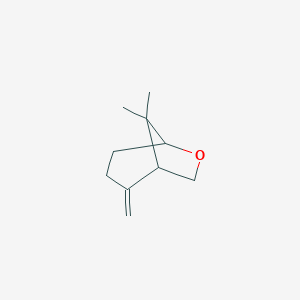
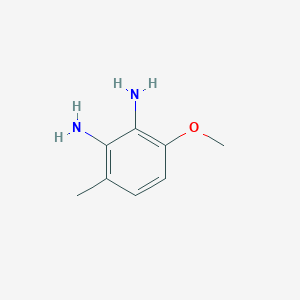

![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)

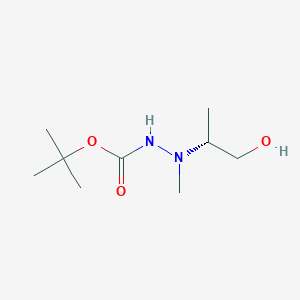
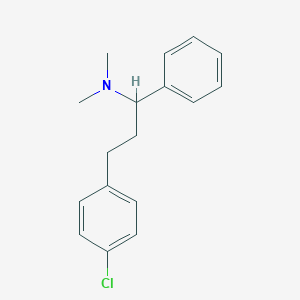
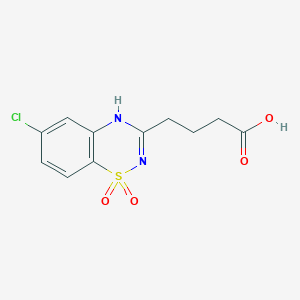
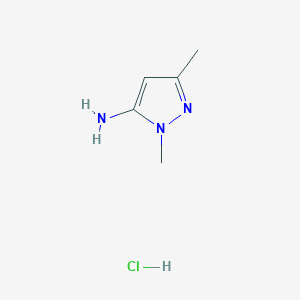
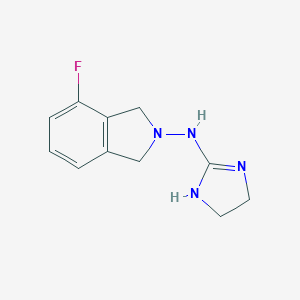
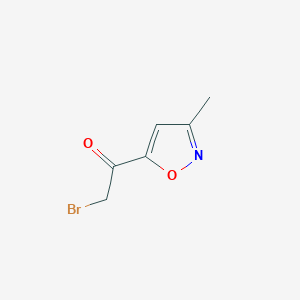
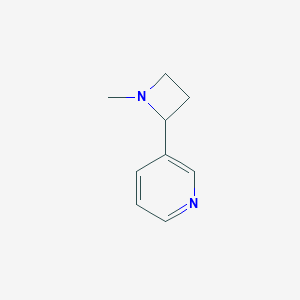
![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B34452.png)
